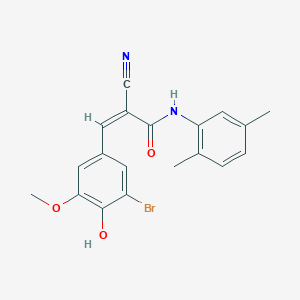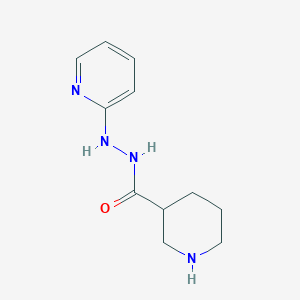![molecular formula C17H18ClN3O3 B5131342 (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, also known as CBMN, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family, which has been known for its diverse biological activities. CBMN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is not fully understood; however, it is believed to interact with DNA and disrupt its structure, leading to the inhibition of cell growth. (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of neurotransmitters. (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine in lab experiments is its potent activity against cancer cells. Additionally, (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, the synthesis of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is complex and requires specialized equipment, which can be a limitation for some labs.
Zukünftige Richtungen
There are several future directions for the research on (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. One potential area of research is the development of new anti-cancer drugs based on the structure of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. Additionally, the antibacterial and antifungal properties of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine could be further explored for the development of new antibiotics. Another potential area of research is the study of the mechanism of action of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, which could provide insights into the development of new drugs that target DNA.
Synthesemethoden
The synthesis of (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine involves a multi-step process that includes the nitration of 5-(4-morpholinyl)-2-nitrophenol, followed by the reduction of the nitro group to an amino group, and the subsequent reaction with 4-chlorobenzyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, (4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-3-1-13(2-4-14)12-19-16-11-15(5-6-17(16)21(22)23)20-7-9-24-10-8-20/h1-6,11,19H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGSAJCOLOLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-5-(morpholin-4-yl)-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)

![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)
![(4-(2-chlorobenzyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)methanol](/img/structure/B5131325.png)


![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
